molecular formula C7H3BrCl2F2O B1403847 1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene CAS No. 1417567-85-1

1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene

Cat. No.: B1403847
CAS No.: 1417567-85-1
M. Wt: 291.9 g/mol
InChI Key: UYNYXNHTPBKQFI-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene is an aromatic compound with a complex structure featuring bromine, chlorine, and difluoromethoxy substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with a suitable benzene precursor, bromination and chlorination reactions can be carried out sequentially to introduce the bromine and chlorine atoms at the desired positions on the benzene ring. The difluoromethoxy group can be introduced using a nucleophilic substitution reaction with a suitable difluoromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene involves its interaction with various molecular targets and pathways. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For instance, in nucleophilic substitution reactions, the electron-withdrawing effects of the halogens can stabilize the transition state, facilitating the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of specialized organic compounds and materials.

Properties

IUPAC Name

1-bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2F2O/c8-4-1-5(9)3-6(2-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNYXNHTPBKQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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